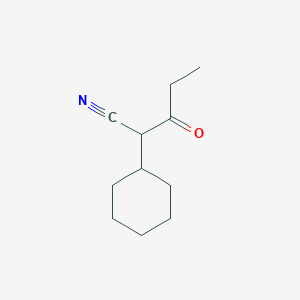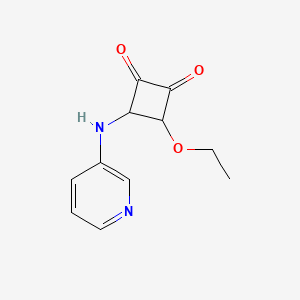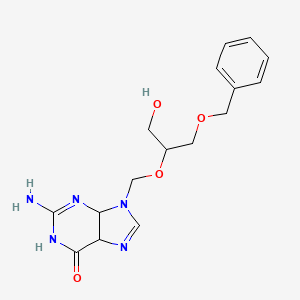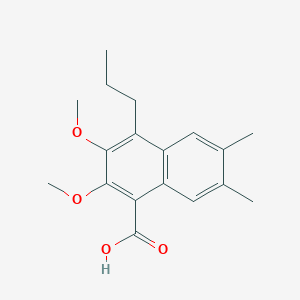![molecular formula C92H72CuN8O4 B15245844 Copper;6,15,24,33-tetrakis[4-(2-phenylpropan-2-yl)phenoxy]-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B15245844.png)
Copper;6,15,24,33-tetrakis[4-(2-phenylpropan-2-yl)phenoxy]-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
29H,31H-Phthalocyanine,2,9,16,23-tetrakis[4-(1-methyl-1-phenylethyl)phenoxy]-,coppercomplex is a copper-based phthalocyanine compound. Phthalocyanines are a group of macrocyclic compounds that are structurally similar to porphyrins and are known for their intense color and stability. This particular compound is characterized by the presence of four bulky substituents, which can influence its chemical and physical properties.
Métodos De Preparación
The synthesis of 29H,31H-Phthalocyanine,2,9,16,23-tetrakis[4-(1-methyl-1-phenylethyl)phenoxy]-,coppercomplex typically involves the cyclotetramerization of phthalonitrile derivatives in the presence of a copper salt. The reaction conditions often include high temperatures and the use of solvents such as quinoline or dimethylformamide. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
29H,31H-Phthalocyanine,2,9,16,23-tetrakis[4-(1-methyl-1-phenylethyl)phenoxy]-,coppercomplex can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized phthalocyanine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: The bulky substituents on the phthalocyanine ring can be replaced through nucleophilic substitution reactions, often using reagents like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
29H,31H-Phthalocyanine,2,9,16,23-tetrakis[4-(1-methyl-1-phenylethyl)phenoxy]-,coppercomplex has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its stability and electronic properties.
Biology: The compound is studied for its potential use in photodynamic therapy, where it can generate reactive oxygen species upon light activation to kill cancer cells.
Medicine: Research is ongoing into its use as a diagnostic agent in medical imaging techniques.
Industry: The compound is used in the production of dyes and pigments due to its intense color and stability.
Mecanismo De Acción
The mechanism of action of 29H,31H-Phthalocyanine,2,9,16,23-tetrakis[4-(1-methyl-1-phenylethyl)phenoxy]-,coppercomplex involves its ability to absorb light and transfer energy to molecular oxygen, generating reactive oxygen species. These reactive species can then interact with various biological targets, leading to cell damage and death. The molecular targets and pathways involved include cellular membranes, proteins, and nucleic acids.
Comparación Con Compuestos Similares
Similar compounds to 29H,31H-Phthalocyanine,2,9,16,23-tetrakis[4-(1-methyl-1-phenylethyl)phenoxy]-,coppercomplex include other phthalocyanine derivatives such as:
- 2,9,16,23-Tetra-tert-butyl-29H,31H-phthalocyanine
- 2,9,16,23-Tetrakis(1,1-dimethylethyl)-29H,31H-phthalocyanine These compounds share similar structural features but differ in the nature of their substituents, which can influence their chemical reactivity and applications. The uniqueness of 29H,31H-Phthalocyanine,2,9,16,23-tetrakis[4-(1-methyl-1-phenylethyl)phenoxy]-,coppercomplex lies in its specific substituents, which provide distinct electronic and steric properties.
Propiedades
Fórmula molecular |
C92H72CuN8O4 |
|---|---|
Peso molecular |
1417.1 g/mol |
Nombre IUPAC |
copper;6,15,24,33-tetrakis[4-(2-phenylpropan-2-yl)phenoxy]-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene |
InChI |
InChI=1S/C92H72N8O4.Cu/c1-89(2,57-21-13-9-14-22-57)61-29-37-65(38-30-61)101-69-45-49-73-77(53-69)85-93-81(73)98-86-79-55-71(103-67-41-33-63(34-42-67)91(5,6)59-25-17-11-18-26-59)47-51-75(79)83(95-86)100-88-80-56-72(104-68-43-35-64(36-44-68)92(7,8)60-27-19-12-20-28-60)48-52-76(80)84(96-88)99-87-78-54-70(46-50-74(78)82(94-87)97-85)102-66-39-31-62(32-40-66)90(3,4)58-23-15-10-16-24-58;/h9-56H,1-8H3;/q-2;+2 |
Clave InChI |
FDJYIIAGVYBLIK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC3=CC4=C(C=C3)C5=NC6=NC(=NC7=C8C=C(C=CC8=C([N-]7)N=C9C1=C(C=CC(=C1)OC1=CC=C(C=C1)C(C)(C)C1=CC=CC=C1)C(=N9)N=C4[N-]5)OC1=CC=C(C=C1)C(C)(C)C1=CC=CC=C1)C1=C6C=C(C=C1)OC1=CC=C(C=C1)C(C)(C)C1=CC=CC=C1.[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl (6-bromoimidazo[1,2-A]pyridin-2-YL)carbamate](/img/structure/B15245769.png)

![(3aR,5S,6R,6aR)-2,2-dimethyl-5-[(2R)-thiiran-2-yl]-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B15245785.png)


![3-Chloro-1-ethyl-7H-[1,3]dioxolo[4,5-g]cinnolin-4(1H)-one](/img/structure/B15245793.png)


![[2-(4-Methylphenyl)cyclohexyl]hydrazine](/img/structure/B15245811.png)



![5-(2-Methylpropyl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B15245837.png)
